N-BENZYL-3-CHLORO-4-METHOXY-N-[2-(4-METHYLPIPERAZIN-1-YL)-2-OXOETHYL]BENZENE-1-SULFONAMIDE
Overview
Description
N-BENZYL-3-CHLORO-4-METHOXY-N-[2-(4-METHYLPIPERAZIN-1-YL)-2-OXOETHYL]BENZENE-1-SULFONAMIDE is a complex organic compound with a diverse range of applications in scientific research. This compound is characterized by its unique structure, which includes a benzyl group, a chloro group, a methoxy group, a piperazinyl group, and a benzenesulfonamide moiety. The presence of these functional groups makes it a valuable compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-BENZYL-3-CHLORO-4-METHOXY-N-[2-(4-METHYLPIPERAZIN-1-YL)-2-OXOETHYL]BENZENE-1-SULFONAMIDE typically involves multiple steps, including the introduction of the benzyl, chloro, methoxy, and piperazinyl groups onto the benzenesulfonamide core. Common synthetic methods include:
Friedel-Crafts Acylation: This reaction introduces the benzyl group onto the aromatic ring using benzyl chloride and a Lewis acid catalyst such as aluminum chloride.
Nucleophilic Substitution: The chloro group can be introduced via nucleophilic substitution reactions using appropriate chlorinating agents.
Methoxylation: The methoxy group is typically introduced through methylation reactions using methanol and a strong acid catalyst.
Piperazine Derivatization: The piperazinyl group is introduced through reactions with piperazine derivatives under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
N-BENZYL-3-CHLORO-4-METHOXY-N-[2-(4-METHYLPIPERAZIN-1-YL)-2-OXOETHYL]BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or modify specific functional groups, such as reducing nitro groups to amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents or replace existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
N-BENZYL-3-CHLORO-4-METHOXY-N-[2-(4-METHYLPIPERAZIN-1-YL)-2-OXOETHYL]BENZENE-1-SULFONAMIDE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of N-BENZYL-3-CHLORO-4-METHOXY-N-[2-(4-METHYLPIPERAZIN-1-YL)-2-OXOETHYL]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-4-methoxy-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide: Similar structure but lacks the chloro group.
N-benzyl-3-chloro-4-methoxybenzenesulfonamide: Similar structure but lacks the piperazinyl group.
N-benzyl-3-chloro-4-methoxy-N-[2-(4-methyl-1-piperazinyl)]benzenesulfonamide: Similar structure but lacks the oxoethyl group.
Uniqueness
The presence of the chloro, methoxy, piperazinyl, and oxoethyl groups in N-BENZYL-3-CHLORO-4-METHOXY-N-[2-(4-METHYLPIPERAZIN-1-YL)-2-OXOETHYL]BENZENE-1-SULFONAMIDE makes it unique compared to other similar compounds
Properties
IUPAC Name |
N-benzyl-3-chloro-4-methoxy-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN3O4S/c1-23-10-12-24(13-11-23)21(26)16-25(15-17-6-4-3-5-7-17)30(27,28)18-8-9-20(29-2)19(22)14-18/h3-9,14H,10-13,15-16H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQDAZLAOIYFPIA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CC(=C(C=C3)OC)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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